An In-depth Technical Guide to the Mechanism of Action of Quinazolinone-Based ALK2 Inhibitors
An In-depth Technical Guide to the Mechanism of Action of Quinazolinone-Based ALK2 Inhibitors
A Note on Nomenclature: The compound "LDN-209929 dihydrochloride" does not appear in the reviewed scientific literature. It is highly probable that this is a typographical variation of other well-documented ALK2 inhibitors from the same chemical series, such as LDN-193189 or LDN-212854. This guide will focus on the established mechanism of action for this class of potent quinazolinone and pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors.
Executive Summary
Compounds such as LDN-193189 and LDN-212854 are potent and selective small-molecule inhibitors of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor. Their mechanism of action is centered on the competitive inhibition of the ALK2 kinase domain, preventing the phosphorylation of downstream signaling mediators and thereby modulating cellular processes controlled by the BMP pathway. This targeted inhibition has shown therapeutic potential in diseases driven by aberrant ALK2 signaling, most notably in fibrodysplasia ossificans progressiva (FOP).
Primary Molecular Target: Activin Receptor-Like Kinase 2 (ALK2)
The principal molecular target of this inhibitor class is the serine/threonine kinase domain of ALK2, also known as ACVR1 (Activin A receptor, type I). ALK2 is a transmembrane receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3] Gain-of-function mutations in the gene encoding ALK2 are the primary cause of the rare genetic disorder fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification.[4][5][6]
Molecular Mechanism of Action: ATP-Competitive Inhibition
LDN-193189 and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation and phosphorylation of downstream substrates.[2][7][8]
Binding Mode: Crystallographic studies have revealed the precise binding mode of these inhibitors within the ALK2 kinase domain.[2][8][9] Key interactions include:
-
Hinge Region Interaction: The core structure of the inhibitor, typically a pyrazolo[1,5-a]pyrimidine or quinazolinone, forms a crucial hydrogen bond with the hinge residue His286 of ALK2.[2][9]
-
Hydrophobic Interactions: The inhibitor occupies a central hydrophobic pocket, making van der Waals contacts with residues such as Val214, Val222, Leu263, and Leu343.[2]
-
Water-Mediated Bonds: Water-mediated hydrogen bonds are often formed between the inhibitor and key residues like Lys235 and Glu248, which are part of the catalytic machinery of the kinase.[2][8][9] The specific pattern of these water-mediated interactions contributes to the selectivity of the inhibitors for ALK2 over other closely related kinases.[8]
Some quinazolinone-based inhibitors can adopt alternate "flipped" binding modes within the ALK2 active site, which can influence their potency and selectivity.[9][10]
Downstream Signaling Pathway: Inhibition of BMP/SMAD Signaling
The binding of a BMP ligand (such as BMP7) to a complex of type I (e.g., ALK2) and type II BMP receptors initiates a signaling cascade.[1][11] The type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][11][12][13] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
By inhibiting ALK2, compounds like LDN-193189 block the phosphorylation of SMAD1/5/8, thereby preventing the downstream signaling cascade.[12][14] This leads to a reduction in the transcription of BMP-responsive genes.
Quantitative Data
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Lower values indicate higher potency.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| LDN-193189 | ALK1 | 0.8 | [12][15][16] |
| ALK2 | 0.8 - 5 | [12][14][15][16] | |
| ALK3 | 5.3 - 30 | [12][14][15][16] | |
| ALK6 | 16.7 | [12][15][16] | |
| ALK4 | ~300 | [17] | |
| ALK5 | ~500 | [17][18] | |
| LDN-212854 | ALK1 | 2.4 | [19] |
| ALK2 | 1.3 | [19] | |
| ALK5 | >10,000 | [20] | |
| Dorsomorphin | ALK2 | ~100 | [21] |
| ALK3 | - | ||
| ALK6 | - |
| | AMPK (Ki) | 109 |[22][23] |
Table 2: Cellular Activity
| Compound | Assay | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| LDN-193189 | BMP4-mediated SMAD1/5/8 activation | 5 | C2C12 | [12] |
| ALK2 transcriptional activity | 5 | C2C12 | [12][18] | |
| ALK3 transcriptional activity | 30 | C2C12 | [12][18] |
| LDN-212854 | BMP7-induced SMAD1/5/8 phosphorylation | 37 | BMPR2-/- cells |[19] |
Experimental Protocols
A. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2.
Methodology:
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Reagent Preparation: Recombinant purified ALK2 kinase is prepared in a kinase assay buffer.[24][25][26] A suitable substrate, such as casein, and ATP are also prepared in the same buffer.[24][25] The test inhibitor is serially diluted to various concentrations.
-
Reaction Initiation: The ALK2 enzyme, substrate, and test inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.[24][25]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-120 minutes) to allow for substrate phosphorylation.[24][25]
-
Detection: The extent of phosphorylation is measured. This can be done through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.[20]
-
Luminescence-based Assay (e.g., ADP-Glo™): This method quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.[24][25][26]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
B. Zebrafish Dorsalization Assay
This in vivo assay is a phenotypic screen used to identify inhibitors of the BMP signaling pathway. Inhibition of BMP signaling during early zebrafish development disrupts dorsoventral patterning, leading to a "dorsalized" phenotype.[2][21][27]
Methodology:
-
Embryo Collection: Zebrafish embryos are collected shortly after fertilization.[27]
-
Compound Exposure: Embryos are placed in a multi-well plate and exposed to various concentrations of the test compound starting at an early developmental stage (e.g., 2-4 cell stage, 0.75 hours post-fertilization).[27]
-
Incubation: The embryos are incubated at a controlled temperature (e.g., 26-28°C) for 24 hours.[27][28]
-
Phenotypic Analysis: After 24 hours, the embryos are examined under a microscope for morphological changes indicative of dorsalization. A concentration-dependent increase in the severity of dorsalization is a hallmark of BMP pathway inhibition.[21]
C. FOP Mouse Model for In Vivo Efficacy
To test the therapeutic potential of ALK2 inhibitors, genetically engineered mouse models that recapitulate the human FOP disease are used. These models often carry a conditional gain-of-function mutation in the ALK2 gene (e.g., ACVR1 R206H).[4][29][30]
Methodology:
-
Model Induction: Heterotopic ossification (HO) is induced in the mice, typically through a muscle pinch injury or injection of an activating agent.[5][30]
-
Inhibitor Administration: The ALK2 inhibitor or a vehicle control is administered to the mice, often via oral gavage or intraperitoneal injection, either prophylactically (before injury) or therapeutically (after injury).[5][12][19]
-
Monitoring: The mice are monitored for the formation of heterotopic bone.
-
Quantification of HO: At the end of the study, the extent of HO is quantified using methods like micro-computed tomography (µCT), which provides a 3D image and volume measurement of the ectopic bone.[5] A significant reduction in HO volume in the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.
References
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- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: StructureâActivity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. stemcell.com [stemcell.com]
- 16. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. worldwide.promega.com [worldwide.promega.com]
- 26. ALK2 Kinase Enzyme System [worldwide.promega.com]
- 27. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Acvr1 Conditional Knockin | Publication | genOway [genoway.com]
- 30. ifopa.org [ifopa.org]
